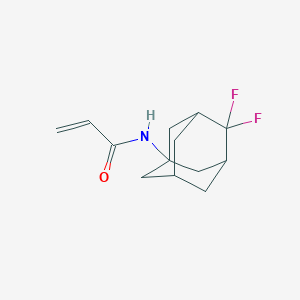
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,4-Difluoro-1-adamantyl)prop-2-enamide” is a complex organic compound. The name suggests that it contains an adamantyl group (a bulky, diamond-like structure), a prop-2-enamide group (an unsaturated amide), and two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, the synthesis of 2,2-difluoro-1,4-diazaboroles was achieved through the condensation of aliphatic acyltrifluoroborates and amino-N-heteroarenes under acidic conditions . Another example is the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile, which gave 4,4-difluoro-1H-pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an adamantyl group, which is a three-dimensional, cage-like structure composed of three fused cyclohexane rings. It also contains a prop-2-enamide group, which consists of a carbon-carbon double bond adjacent to an amide group. The presence of two fluorine atoms suggests that the compound is difluorinated .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the adamantyl group, the prop-2-enamide group, and the fluorine atoms. The adamantyl group is known for its stability and lack of reactivity. The prop-2-enamide group, on the other hand, contains a carbon-carbon double bond and an amide group, both of which are reactive sites. The fluorine atoms could also participate in reactions, particularly if conditions favor the formation of a carbon-fluorine bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The adamantyl group is nonpolar and hydrophobic, which could influence the compound’s solubility in different solvents. The prop-2-enamide group contains polar bonds and a potential hydrogen bond donor (amide NH), which could enhance solubility in polar solvents .
Propriétés
IUPAC Name |
N-(4,4-difluoro-1-adamantyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-2-11(17)16-12-5-8-3-9(6-12)13(14,15)10(4-8)7-12/h2,8-10H,1,3-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMSKZXLXSMCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)C(C(C3)C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

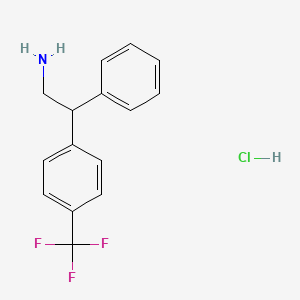
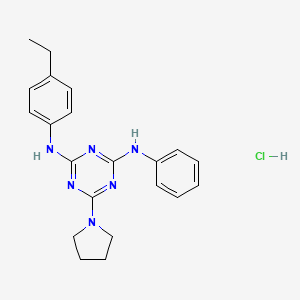
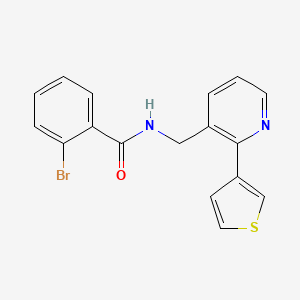
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2404713.png)
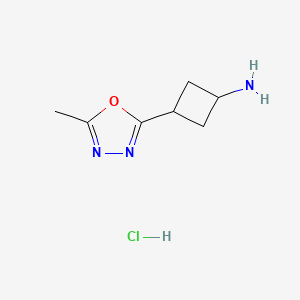
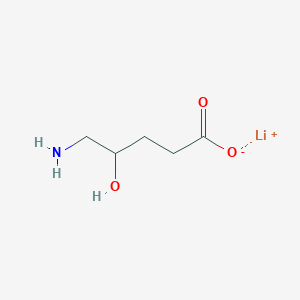
![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)
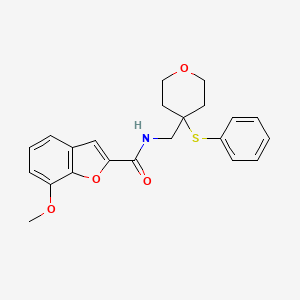

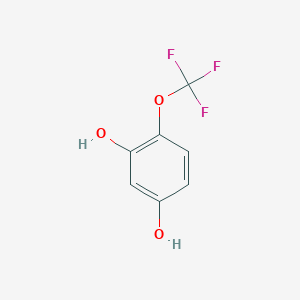
![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

